
(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane
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Overview
Description
(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a bromomethyl group attached to the fourth carbon of the dioxane ring and a phenyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane typically involves the reaction of 2-phenyl-1,3-dioxane with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective bromination at the fourth carbon position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group at the 4-position undergoes nucleophilic substitution (SN2) due to its configuration and the leaving-group capability of bromide. Key transformations include:
The stereochemistry at C4 dictates reaction pathways. For example, SN2 mechanisms proceed with inversion, while steric hindrance from the phenyl group at C2 moderates reaction rates .
Elimination Reactions
Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes, though this is less common due to the stability of the dioxane ring:
-
Base-Induced Elimination :
Treatment with strong bases (e.g., t-BuOK) in nonpolar solvents (e.g., toluene) at elevated temperatures (80–100°C) yields conjugated dienes via β-elimination .
Reductive Transformations
Controlled reduction of the C–Br bond is achievable under specific conditions:
Reducing Agent | Product | Notes |
---|---|---|
LiAlH4 | (4S)-4-Methyl-2-phenyl-1,3-dioxane | Complete retention of configuration at C4 |
NaBH4/CuI | Partial reduction to alcohol | Requires catalytic CuI for activation |
Comparative Reactivity with Analogs
The compound’s reactivity differs from non-chiral or structurally simpler brominated dioxanes:
Feature | (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane | 4-Bromophenyl-1,3-dioxane |
---|---|---|
SN2 Reaction Rate | Moderate (steric hindrance from phenyl) | Fast (less steric bulk) |
Thermal Stability | Stable up to 150°C | Decomposes above 100°C |
Solubility | High in CHCl3, DCM | Limited in nonpolar solvents |
Mechanistic Insights
-
Steric Effects : The phenyl group at C2 hinders backside attack in SN2, favoring reactions with smaller nucleophiles (e.g., NH3 over bulky amines).
-
Electronic Effects : Electron-withdrawing nature of the dioxane oxygen atoms enhances the electrophilicity of the bromomethyl group.
Scientific Research Applications
(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane is a chemical compound featuring a dioxane structure, a bromomethyl group at the 4-position, and a phenyl group at the 2-position. It has a molecular formula of C11H13BrO2 and a molar mass of approximately 257.12 g/mol. The compound is a colorless to pale yellow liquid that is soluble in organic solvents. The presence of the bromine atom introduces significant reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Scientific Research Applications
This compound is used in organic synthesis as an intermediate. The reactivity profile is influenced by the bromomethyl group, which acts as an electrophile in nucleophilic substitution reactions.
Versatility as a Synthetic Intermediate
The compound's applications include:
- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
- Pharmaceutical Applications: Useful in creating pharmaceutical compounds.
Structural Similarities
Several compounds share structural similarities with this compound:
Compound Name | Structure Type | Unique Feature |
---|---|---|
1,3-Dioxane | Dioxane | Simple structure without substituents |
2-Methyl-1,3-dioxane | Dioxane | Methyl substitution at position 2 |
4-Methoxymethyl-2-phenyl-1,3-dioxane | Dioxane | Methoxy group enhancing solubility |
4-Bromophenyl-1,3-dioxane | Dioxane | Bromine substitution on phenyl group |
5-Bromo-1,3-dioxane | Dioxane | Bromine at position 5 affecting reactivity |
Properties
Molecular Formula |
C11H13BrO2 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
4-(bromomethyl)-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C11H13BrO2/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
LZPOSTLTDVMAGB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
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